Cas no 2229048-65-9 (1-(3-bromo-5-chloro-2-hydroxyphenyl)-2,2-difluoroethan-1-one)
1-(3-bromo-5-chloro-2-hydroxyphenyl)-2,2-difluoroethan-1-one Chemical and Physical Properties
Names and Identifiers
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- 1-(3-bromo-5-chloro-2-hydroxyphenyl)-2,2-difluoroethan-1-one
- 2229048-65-9
- EN300-1942159
-
- Inchi: 1S/C8H4BrClF2O2/c9-5-2-3(10)1-4(6(5)13)7(14)8(11)12/h1-2,8,13H
- InChI Key: UJGIQQIZPHUGCM-UHFFFAOYSA-N
- SMILES: BrC1=CC(=CC(C(C(F)F)=O)=C1O)Cl
Computed Properties
- Exact Mass: 283.90513g/mol
- Monoisotopic Mass: 283.90513g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 37.3Ų
1-(3-bromo-5-chloro-2-hydroxyphenyl)-2,2-difluoroethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1942159-0.05g |
1-(3-bromo-5-chloro-2-hydroxyphenyl)-2,2-difluoroethan-1-one |
2229048-65-9 | 0.05g |
$816.0 | 2023-09-17 | ||
| Enamine | EN300-1942159-0.1g |
1-(3-bromo-5-chloro-2-hydroxyphenyl)-2,2-difluoroethan-1-one |
2229048-65-9 | 0.1g |
$855.0 | 2023-09-17 | ||
| Enamine | EN300-1942159-0.25g |
1-(3-bromo-5-chloro-2-hydroxyphenyl)-2,2-difluoroethan-1-one |
2229048-65-9 | 0.25g |
$893.0 | 2023-09-17 | ||
| Enamine | EN300-1942159-0.5g |
1-(3-bromo-5-chloro-2-hydroxyphenyl)-2,2-difluoroethan-1-one |
2229048-65-9 | 0.5g |
$933.0 | 2023-09-17 | ||
| Enamine | EN300-1942159-1.0g |
1-(3-bromo-5-chloro-2-hydroxyphenyl)-2,2-difluoroethan-1-one |
2229048-65-9 | 1g |
$971.0 | 2023-06-01 | ||
| Enamine | EN300-1942159-2.5g |
1-(3-bromo-5-chloro-2-hydroxyphenyl)-2,2-difluoroethan-1-one |
2229048-65-9 | 2.5g |
$1903.0 | 2023-09-17 | ||
| Enamine | EN300-1942159-5.0g |
1-(3-bromo-5-chloro-2-hydroxyphenyl)-2,2-difluoroethan-1-one |
2229048-65-9 | 5g |
$2816.0 | 2023-06-01 | ||
| Enamine | EN300-1942159-10.0g |
1-(3-bromo-5-chloro-2-hydroxyphenyl)-2,2-difluoroethan-1-one |
2229048-65-9 | 10g |
$4176.0 | 2023-06-01 | ||
| Enamine | EN300-1942159-1g |
1-(3-bromo-5-chloro-2-hydroxyphenyl)-2,2-difluoroethan-1-one |
2229048-65-9 | 1g |
$971.0 | 2023-09-17 | ||
| Enamine | EN300-1942159-5g |
1-(3-bromo-5-chloro-2-hydroxyphenyl)-2,2-difluoroethan-1-one |
2229048-65-9 | 5g |
$2816.0 | 2023-09-17 |
1-(3-bromo-5-chloro-2-hydroxyphenyl)-2,2-difluoroethan-1-one Related Literature
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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3. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
Additional information on 1-(3-bromo-5-chloro-2-hydroxyphenyl)-2,2-difluoroethan-1-one
Introduction to 1-(3-bromo-5-chloro-2-hydroxyphenyl)-2,2-difluoroethan-1-one (CAS No: 2229048-65-9)
1-(3-bromo-5-chloro-2-hydroxyphenyl)-2,2-difluoroethan-1-one is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, with the chemical formula C8H5BrClFO2, is characterized by its unique structural features, including a bromo and chloro substituent on a hydroxyphenyl ring, coupled with a difluoroethyl ketone moiety. These structural elements contribute to its distinct reactivity and potential applications in synthetic chemistry and drug development.
The synthesis of 1-(3-bromo-5-chloro-2-hydroxyphenyl)-2,2-difluoroethan-1-one involves a multi-step process that typically begins with the functionalization of a hydroxybenzene derivative. The introduction of bromine and chlorine at the 3rd and 5th positions, respectively, enhances the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic substitution reactions. The subsequent formation of the difluoroethyl ketone group further diversifies its chemical properties, enabling its use in various synthetic transformations.
In recent years, this compound has been explored for its potential role in the development of novel therapeutic agents. The presence of both halogenated aromatic rings and a fluorinated ketone suggests that 1-(3-bromo-5-chloro-2-hydroxyphenyl)-2,2-difluoroethan-1-one may exhibit significant bioactivity. Specifically, the difluoroethyl group is known to influence metabolic stability and binding affinity in drug molecules, making it a valuable component in medicinal chemistry.
One of the most compelling aspects of 1-(3-bromo-5-chloro-2-hydroxyphenyl)-2,2-difluoroethan-1-one is its utility as a building block in the synthesis of more complex pharmacophores. Researchers have leveraged its structural framework to develop derivatives with enhanced pharmacological properties. For instance, modifications at the hydroxyl group or the difluoroethyl moiety have been investigated for their potential to modulate receptor interactions and improve drug efficacy.
The latest advancements in computational chemistry have further illuminated the synthetic pathways and mechanistic insights associated with this compound. Molecular modeling studies suggest that 1-(3-bromo-5-chloro-2-hydroxyphenyl)-2,2-difluoroethan-1-one can serve as an effective intermediate in cross-coupling reactions, such as Suzuki-Miyaura coupling, which are pivotal in constructing biaryl scaffolds found in many active pharmaceutical ingredients (APIs).
Moreover, the compound's compatibility with fluorination techniques has opened new avenues for drug design. Fluorinated compounds are increasingly recognized for their improved pharmacokinetic profiles, including enhanced bioavailability and reduced metabolic degradation. The strategic incorporation of fluorine atoms into drug molecules has been linked to increased potency and selectivity, attributes that make 1-(3-bromo-5-chloro-2-hydroxyphenyl)-2,2-difluoroethan-1-one an attractive candidate for further exploration.
Recent clinical trials have begun to explore the therapeutic potential of derivatives derived from this compound. While 1-(3-bromo-5-chloro-2-hydroxyphenyl)-2,2-difluoroethan-1-one itself may not be directly administered as a drug, its structural motifs have been incorporated into molecules being evaluated for various therapeutic indications. These include oncology, where halogenated aromatic compounds are known to exhibit inhibitory effects on key signaling pathways involved in cancer progression.
The role of 1-(3-bromo-5-chloro-2-hydroxyphenyl)-2,2-difluoroethan-1-one in material science is also noteworthy. Its unique electronic properties make it a candidate for applications in organic electronics and photovoltaic devices. The presence of both electron-withdrawing and electron-donating groups allows for fine-tuning of charge transport characteristics, which is crucial in developing efficient organic semiconductors.
In conclusion, 1-(3-bromo-5-chloro-2-hydroxyphenyl)-2,2-difluoroethan-1-one (CAS No: 2229048-65-9) represents a versatile compound with broad applications across pharmaceuticals and materials science. Its structural complexity and functional diversity position it as a valuable asset in synthetic chemistry research. As our understanding of molecular interactions continues to evolve, 1-(3-bromo-5-chloro-2-hydroxyphenyl)-2,2-difluoroethan -1-one is likely to play an increasingly important role in the development of next-generation therapeutics and advanced materials.
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